The compound 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide is a complex organic molecule notable for its unique structural features, which include a furan ring, a pyridazine moiety, and a propanamide functional group. This compound is classified under heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The presence of the furan and pyridazine rings suggests significant interactions with biological systems, making this compound a candidate for further pharmacological studies .
The synthesis of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide typically involves multi-step synthetic routes. Common methods include:
Each step requires careful optimization of reaction conditions to maximize yield and purity .
The molecular formula for 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide is , with a molecular weight of approximately 338.4 g/mol. The structure features:
The compound's structural data can be represented using SMILES notation: Cc1cccnc1NC(=O)C(C)Cn1nc(-c2ccco2)ccc1=O
.
The chemical behavior of this compound includes various reactions typical of furan and pyridazine derivatives:
These reactions are essential for understanding its potential reactivity in biological systems .
The mechanism of action for 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide primarily revolves around its interaction with specific biological targets. Compounds containing furan and pyridazine structures have been shown to exhibit significant biological activities, including:
Further empirical studies are necessary to elucidate the exact pharmacodynamics and mechanisms involved in these interactions .
The chemical properties include:
Further characterization through techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) would provide more insights into these properties .
The potential applications of 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(2-(methylthio)phenyl)propanamide span various scientific fields:
CAS No.: 111073-34-8
CAS No.: 139220-18-1
CAS No.: 84962-75-4
CAS No.: 137422-97-0